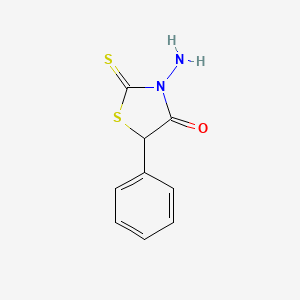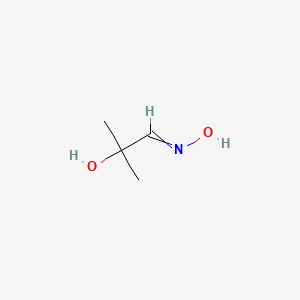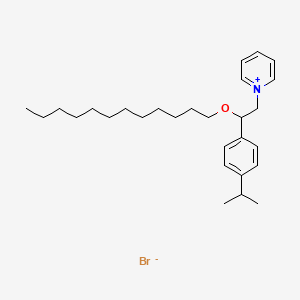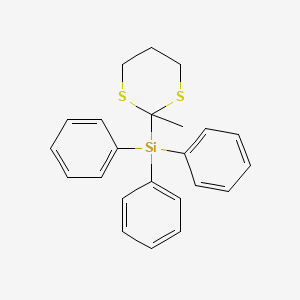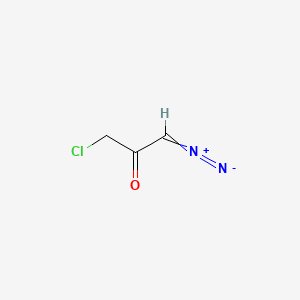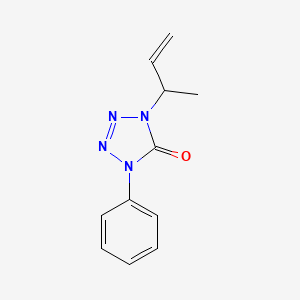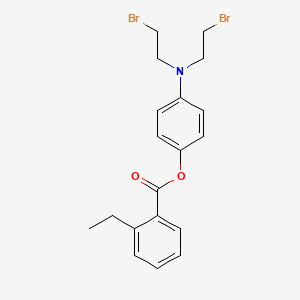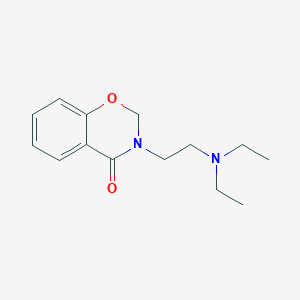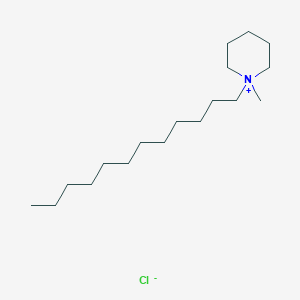
1-Dodecyl-1-methylpiperidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-methylpiperidin-1-ium chloride can be synthesized through the quaternization of 1-dodecylpiperidine with methyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1-methylpiperidin-1-ium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in micellization and complexation reactions with various surfactants and polymers .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or halides under mild conditions.
Micellization: Occurs in aqueous solutions, often studied using dynamic light scattering (DLS) and surface tension measurements.
Major Products:
Substitution Reactions: Yield products such as 1-dodecyl-1-methylpiperidin-1-ium hydroxide or other substituted derivatives.
Micellization: Results in the formation of micelles, which are spherical aggregates of surfactant molecules.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1-methylpiperidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The primary mechanism of action of 1-dodecyl-1-methylpiperidin-1-ium chloride involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance the stability of emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes and proteins, leading to its surfactant and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium surfactant with similar micellization properties.
Sodium dodecyl sulfate (SDS): An anionic surfactant commonly used in laboratory and industrial applications.
Uniqueness: 1-Dodecyl-1-methylpiperidin-1-ium chloride is unique due to its specific molecular structure, which imparts distinct micellization behavior and interaction with other surfactants. Its ability to form stable micelles and reduce surface tension makes it particularly valuable in applications requiring precise control over surfactant properties .
Eigenschaften
CAS-Nummer |
13595-36-3 |
|---|---|
Molekularformel |
C18H38ClN |
Molekulargewicht |
304.0 g/mol |
IUPAC-Name |
1-dodecyl-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C18H38N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-19;/h3-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BARSVTCQEPSITA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCCCC1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





